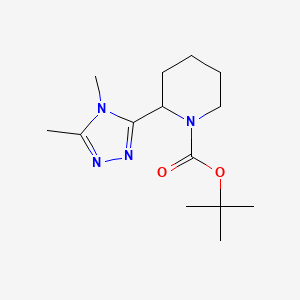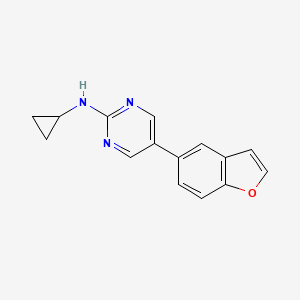
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine (N,3-DMPT) is a novel drug-like molecule that has recently been developed as a potential therapeutic agent for a variety of conditions. N,3-DMPT has been studied for its ability to interact with a range of biological targets, including enzymes, receptors, and transporters, and has been shown to possess a variety of pharmacological activities. N,3-DMPT is a promising drug candidate for a number of indications, including cancer, inflammation, and neurological disorders.
作用機序
The exact mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is not yet fully understood. However, it is believed to interact with a range of biological targets, including enzymes, receptors, and transporters. N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to interact with a variety of receptors, including serotonin, dopamine, and opioid receptors.
Biochemical and Physiological Effects
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In preclinical studies, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess anti-tumor activity and to reduce inflammation in a variety of models. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been found to possess neuroprotective properties, including the ability to protect neurons from oxidative stress.
実験室実験の利点と制限
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a promising drug candidate for a number of indications, and has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. The advantages of using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments include its ability to interact with a range of biological targets, its pharmacological activities, and its ability to modulate the activity of several enzymes. However, there are some limitations to using N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in laboratory experiments, including the lack of information regarding its mechanism of action and the potential for toxicity in certain models.
将来の方向性
The potential therapeutic applications of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine are still being explored and there are a number of future directions that can be taken. These include further research into the mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine, the development of novel formulations and delivery systems, and the identification of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine in clinical trials. Finally, future research should focus on the development of new analogues of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine with improved pharmacological properties.
合成法
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-methanesulfonylazetidin-1-yl-N,3-dimethyl-N-(1-phenylthiocarbonyl)-1,2,4-thiadiazol-5-amine (MST) with an appropriate base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
科学的研究の応用
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In particular, preclinical studies have demonstrated that N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2).
特性
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPIUJGJGWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457824.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)

![N-[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457877.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)
![2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457903.png)